
Rufinamide
概要
説明
ルフィナミドはトリアゾール誘導体であり、抗てんかん薬として主にレノックス・ガストー症候群(小児てんかんの重症型)などのてんかん発作の治療に使用されます . ルフィナミドはノバルティスファーマAGによって開発され、バンゼルとイノベロンというブランド名で販売されています . ルフィナミドは、レノックス・ガストー症候群患者の発作頻度を減らす効果が知られており、部分発作の治療にも可能性を示しています .
2. 製法
ルフィナミドの合成には、いくつかのステップが含まれます。
2,6-ジフルオロベンジルアジドとプロピオール酸の反応: この反応はアルコールと水の混合物中で起こり、1-(2,6-ジフルオロベンジル)-1H-1,2,3-トリアゾール-4-カルボン酸が生成されます.
エステル化: 次に、酸をエステル化してエステルを生成します.
アンモニア分解: エステルをアンモニアで処理してルフィナミドが得られます.
工業生産方法では、通常、極性非プロトン性溶媒と水またはアルコールの混合物からの結晶化などの精製工程が実施され、最終生成物の純度が確保されます .
準備方法
The synthesis of rufinamide involves several steps:
Reaction of 2,6-difluorobenzyl azide and propiolic acid: This reaction occurs in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Esterification: The acid is then esterified to form an ester.
Ammonolysis: The ester is treated with ammonia to yield this compound.
Industrial production methods often involve purification steps such as crystallization from a mixture of polar aprotic solvents with water or alcohol to ensure the purity of the final product .
化学反応の分析
ルフィナミドは、いくつかの種類の化学反応を起こします。
加水分解: ルフィナミドは主にカルボキシルエステラーゼによって代謝され、不活性なカルボン酸誘導体に分解されます.
酸化と還元:
これらの反応で使用される一般的な試薬には、アルコール、水、アンモニアなどがあります . これらの反応から生成される主な生成物は、通常、カルボン酸誘導体などの不活性代謝物です .
4. 科学研究における用途
ルフィナミドは、科学研究において幅広い用途があります。
科学的研究の応用
Rufinamide is an antiepileptic drug (AED) used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome (LGS) in patients aged four years and older . It is also approved for adjunctive treatment of focal (partial-onset) seizures in adults and adolescents . this compound, a triazole derivative, is chemically unrelated to other current AEDs .
Clinical Applications and Efficacy
This compound has demonstrated efficacy in reducing seizure frequency in patients with LGS and drug-resistant epilepsy .
Lennox-Gastaut Syndrome (LGS) :
- A placebo-controlled study showed that this compound significantly reduced overall seizure frequency in patients with LGS .
- In a multicenter clinical trial, the frequency of epileptic seizures significantly decreased in the this compound group compared to the placebo group. The median percent change in the frequency of tonic-atonic seizures was -24.2% in the this compound group and -3.3% in the placebo group (p=0.003) .
- One study reported a median seizure frequency reduction of 59.2% from responders to baseline with this compound treatment .
- Efficacy seen in older pediatric patients can be extrapolated to younger patients as LGS is physiologically similar in the two groups .
Drug-Resistant Epilepsy :
- This compound is used as an add-on treatment for people with drug-resistant focal epilepsy .
- One review of studies showed that adding this compound to another antiepileptic medicine probably reduced how often seizures happened more than a placebo .
Dosing and Administration
The doses of this compound used in studies ranged from 200 mg to 3200 mg daily .
Adverse Effects and Safety
The overall tolerability of this compound is considered good, with most adverse events in clinical trials being mild to moderate and transient, often occurring during the titration phase . Common treatment-related adverse events include decreased appetite, somnolence, and vomiting .
Agranulocytosis : A case report suggests that this compound may induce the potentially serious adverse effect of agranulocytosis . Patients should be monitored for clinical signs and routine blood count determination should be considered for early detection .
Stevens-Johnson Syndrome (SJS) : There has been a reported case of clinical SJS associated with this compound in a 13-year-old girl .
Safety and Retention Rate
A retrospective study of 300 patients with a median age of 9.1 years showed that this compound treatment led to a median seizure frequency reduction of 59.2% from baseline in responders . However, this compound was discontinued in 110 (36.7%) of the 300 patients, with 63 (21%) discontinuing due to unsatisfactory response .
Pharmacology and Toxicology
作用機序
ルフィナミドの正確な作用機序は完全には解明されていません。 電位依存性ナトリウムチャネルの不活性状態を延長することで、ニューロン膜を安定化させ、発作活動の拡散を防ぐと考えられています . ルフィナミドは、発作活動に関与する神経伝達物質であるグルタミン酸の産生に関与する代謝型グルタミン酸受容体5の作用も阻害します .
類似化合物との比較
ルフィナミドは、トリアゾール構造と特異的な作用機序により、抗てんかん薬の中では独特な存在です。類似の化合物には以下のようなものがあります。
クロバザム: レノックス・ガストー症候群の治療にも使用される別の抗てんかん薬ですが、ベンゾジアゼピン系に属します.
ラモトリギン: ナトリウムチャネルも標的とする抗てんかん薬ですが、化学構造が異なります.
トピラマート: γ-アミノ酪酸(GABA)の活性を高め、ナトリウムチャネルを阻害することで作用する別の抗てんかん薬です.
ルフィナミドは、ナトリウムチャネルを調節する能力とレノックス・ガストー症候群における特異的な用途により、これらの他の化合物とは一線を画しています .
生物活性
Rufinamide is a triazole derivative primarily used as an anticonvulsant medication for treating seizure disorders, particularly Lennox-Gastaut syndrome (LGS). Its biological activity is characterized by its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile. This article synthesizes data from various studies to provide a comprehensive overview of this compound's biological activity.
Pharmacokinetics
Absorption and Distribution:
- This compound is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1 to 4 hours post-dose. The apparent volume of distribution is approximately 50 L at a daily dose of 3200 mg, showing no significant variation between adults and children .
- It exhibits low protein binding (26.3% - 34.8%), primarily to albumin .
Metabolism:
- The drug is extensively metabolized in the liver, primarily by carboxylesterase-1, resulting in the formation of an inactive metabolite, CGP 47292. Notably, this compound does not significantly interact with cytochrome P450 enzymes .
Elimination:
- This compound is eliminated predominantly via urine as its metabolites, with minimal unchanged drug excreted .
This compound's primary action involves the modulation of sodium channels. It prolongs the inactive state of these channels, particularly affecting Nav1.1 and Nav1.4 isoforms. This action reduces neuronal excitability and helps control seizure activity . Importantly, this compound does not significantly affect GABA receptors or glutamate uptake, distinguishing its mechanism from other antiepileptic drugs .
Clinical Efficacy
Seizure Reduction:
- In a multicenter study involving 300 patients with LGS, this compound treatment resulted in a median seizure frequency reduction of 59.2% among responders, with a higher efficacy observed in patients with genetic etiologies compared to those with structural/metabolic causes (66.2% vs. 45.5%, p=0.005) .
- A randomized controlled trial demonstrated that this compound led to a significant decrease in tonic-atonic seizure frequency compared to placebo (p<0.001), highlighting its effectiveness as an adjunctive therapy for drug-resistant epilepsy .
Comparison with Other Antiepileptics:
- Clinical trials have shown that this compound's efficacy is comparable to that of other antiepileptic drugs such as topiramate and lamotrigine .
Safety Profile
Adverse Effects:
- Common side effects include decreased appetite (17.2%), somnolence (17.2%), and vomiting (13.8%). Most adverse events are mild to moderate in severity .
- A notable case study reported Stevens-Johnson syndrome in a patient treated with this compound, emphasizing the need for careful monitoring during treatment .
Case Studies and Research Findings
Case Study Analysis:
A retrospective analysis of patients treated with this compound from November 2008 to March 2013 showed that:
- The treatment was well-tolerated among most patients.
- Discontinuation rates were noted at 36.7%, primarily due to unsatisfactory responses or adverse effects .
Research Findings Summary Table:
Study Type | Population | Key Findings |
---|---|---|
Multicenter Study | 300 patients with LGS | Median seizure reduction of 59.2% |
Randomized Controlled Trial | Patients aged 4-30 | Significant reduction in tonic-atonic seizures (p<0.001) |
Case Report | Individual case | Development of Stevens-Johnson syndrome |
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046506 | |
Record name | Rufinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Rufinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rufinamide is a triazole derivative antiepileptic that prolongs the inactive state of voltage gated sodium channels thus stabilizing membranes, ultimately blocking the spread of partial seizure activity. | |
Record name | Rufinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106308-44-5 | |
Record name | Rufinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106308-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufinamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rufinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUFINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rufinamide's primary mechanism of action?
A1: this compound is believed to exert its anti-seizure effects primarily by modulating voltage-gated sodium channels (VGSCs). [] Specifically, it prolongs the inactive state of these channels, thereby reducing neuronal hyperexcitability. [, ]
Q2: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C10H8F2N4O and a molecular weight of 250.19 g/mol. [, ]
Q3: Are there studies on this compound's material compatibility and stability, or catalytic properties?
A3: The provided research focuses primarily on this compound's pharmacological properties and applications as an anti-seizure medication. There is limited information regarding its material compatibility, stability outside a biological context, or any catalytic properties.
Q4: Have computational chemistry techniques been employed in this compound research?
A6: While the provided research primarily focuses on clinical and pharmacological aspects, one study utilizes molecular docking and dynamics simulations to investigate the interaction of this compound with GABA-related proteins. [] This approach provides insights into potential binding sites and interactions that might contribute to its effects.
Q5: What is known about this compound's stability and formulation strategies?
A8: Studies indicate that extemporaneously compounded suspensions of this compound remain stable for a significant period under specific conditions, which can be crucial for patients, especially children, who have difficulty swallowing tablets. [] Furthermore, this compound's low dissolution rate and subsequent impact on bioavailability have led to research on drug delivery systems like chitosan nanoparticles incorporated into a thermoresponsive in situ gel for direct nose-to-brain delivery. [] This approach aims to enhance drug delivery to the brain and potentially improve therapeutic outcomes.
Q6: Are there specific SHE regulations relevant to the scientific research on this compound?
A6: The provided research primarily focuses on this compound's pharmacological properties and applications, without delving into specific SHE regulations related to its manufacturing or handling.
Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A10: this compound exhibits good oral absorption, but food significantly increases its exposure. [] It shows low plasma protein binding (26-34%) and undergoes extensive metabolism primarily via carboxylesterase-mediated hydrolysis. [] The inactive metabolite is mainly excreted renally. []
Q8: How do drug interactions affect this compound's pharmacokinetics?
A12: Concomitant use of enzyme-inducing antiepileptic drugs like Phenytoin, Carbamazepine, and Phenobarbital can significantly decrease this compound concentrations. [] Conversely, Valproic acid can elevate this compound levels. [, , , ] These interactions highlight the importance of therapeutic drug monitoring, especially when combining this compound with other medications. []
Q9: Is there a correlation between this compound plasma concentrations and its efficacy or adverse effects?
A13: Population pharmacokinetic modeling suggests a positive correlation between steady-state plasma concentrations of this compound and a reduction in seizure frequency. [] Additionally, a higher incidence of adverse events was observed in patients with concentrations greater than 20 mcg/mL. [] This concentration-dependent response emphasizes the importance of individualized dose adjustments based on therapeutic drug monitoring.
Q10: Can saliva samples be used for therapeutic drug monitoring of this compound?
A14: Research indicates a good correlation between this compound concentrations in saliva and plasma, although saliva concentrations are moderately lower. [] This finding suggests that saliva sampling could be a feasible alternative for therapeutic drug monitoring, especially for patients who might benefit from less invasive sampling techniques. []
Q11: What in vitro models have been used to study this compound's effects?
A15: One study employed SMA patient-derived fibroblasts and differentiated spinal motor neurons (derived from induced pluripotent stem cells) to investigate this compound's effects on Spinal Muscular Atrophy (SMA) in vitro. [] This research suggests potential beneficial effects of this compound in specific SMA types, highlighting its possible therapeutic applications beyond epilepsy.
Q12: What animal models have been used to study this compound's anti-seizure activity?
A16: While specific animal models are not extensively detailed in the provided research, this compound has shown efficacy in acute animal seizure models and the kindling model of epilepsy. []
Q13: What are the main findings from clinical trials evaluating this compound for Lennox-Gastaut syndrome?
A17: Numerous clinical trials and long-term extension studies consistently demonstrate this compound's efficacy in reducing seizure frequency in patients with Lennox-Gastaut syndrome, particularly tonic-atonic ("drop attack") seizures. [, , , , ] These trials formed the basis for its approval for this indication in several countries.
Q14: What is the evidence for this compound's efficacy in treating other types of epilepsy?
A18: While primarily indicated for Lennox-Gastaut syndrome, clinical practice studies and retrospective analyses suggest potential benefits of this compound in various refractory epilepsy types, expanding its use beyond the initially approved indication. [, ]
Q15: Has this compound demonstrated efficacy in treating seizures in adult patients with Lennox-Gastaut syndrome?
A19: A post-hoc subgroup analysis of a Phase III trial indicated that this compound effectively reduced seizure frequency in adult patients with Lennox-Gastaut syndrome, suggesting its potential benefit in this specific population. [] This finding is significant considering the challenges in managing LGS in adulthood and the limited treatment options available.
Q16: Are there any studies comparing the effectiveness of this compound to other anti-seizure medications in real-world settings?
A20: Data from a randomized, open-label study (Study 303) compared the efficacy of adjunctive this compound to any other antiepileptic drug (AED) in patients aged 1-30 years with LGS. [] This real-world study provides valuable insights into this compound's performance compared to other commonly used AEDs.
Q17: Are there ongoing efforts to improve this compound delivery to the brain?
A23: Yes, research is exploring innovative drug delivery systems like intranasal delivery using chitosan nanoparticles loaded with this compound, aiming to enhance drug concentration in the brain and potentially improve therapeutic outcomes. []
Q18: Are there specific biomarkers being investigated to predict this compound efficacy or monitor treatment response?
A24: While the provided research doesn't highlight specific biomarkers, therapeutic drug monitoring of this compound plasma concentrations is crucial for optimizing treatment and minimizing the risk of adverse effects. [] Future research might focus on identifying more specific biomarkers to personalize therapy further.
Q19: What analytical methods are commonly used to quantify this compound in biological samples?
A25: High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantifying this compound in biological samples like plasma and saliva. [, ] These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.
Q20: Is there information on the environmental impact and degradation of this compound?
A20: The provided research primarily focuses on this compound's pharmaceutical applications and does not delve into its environmental impact or degradation pathways.
Q21: What is known about this compound's dissolution rate and solubility?
A27: this compound exhibits low water solubility across a wide pH range, which contributes to its low dissolution rate and potentially impacts its bioavailability. [] This characteristic has prompted research into drug delivery strategies like nanoparticle formulations to enhance solubility and improve drug delivery to the brain. []
Q22: What are the key aspects of validating analytical methods for this compound quantification?
A28: Validation of analytical methods, especially for drugs like this compound, typically involves establishing parameters like linearity, accuracy, precision, selectivity, and robustness. [] This rigorous validation ensures the reliability and accuracy of measurements used in research and clinical practice.
Q23: Are there established quality control measures for this compound during its development and manufacturing?
A29: While specific details are not extensively discussed, as a pharmaceutical compound, this compound manufacturing and distribution adhere to strict quality control standards to ensure consistency, safety, and efficacy. []
Q24: Does this compound interact with drug transporters?
A24: While specific drug transporter interactions are not extensively discussed, understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing this compound therapy, particularly in patients with complex medication regimens.
Q25: What is known about this compound's biocompatibility and biodegradability?
A25: The research primarily focuses on this compound's use as a medication, and detailed information on its biocompatibility and biodegradability outside a pharmacological context is limited.
Q26: Are there alternative medications or treatment strategies for conditions where this compound is used?
A26: The choice of anti-seizure medication depends on various factors, including the specific epilepsy syndrome, individual patient characteristics, and response to previous treatments. Several other anti-seizure medications are available, and their suitability as alternatives to this compound needs to be evaluated on a case-by-case basis.
Q27: Are there specific recycling or waste management strategies for this compound?
A27: The provided research focuses on this compound's pharmaceutical aspects, and information regarding its recycling or waste management is limited.
Q28: What are some essential research infrastructure and resources for studying this compound?
A28: Research on this compound and similar compounds often involves a multidisciplinary approach utilizing resources like: - In vitro models: Cell lines, primary cells, and induced pluripotent stem cells. - Animal models: Rodent models of epilepsy. - Electrophysiological techniques: Patch-clamp recording to study ion channel activity. - Imaging techniques: To assess brain activity and structural changes. - Clinical trial networks: For conducting large-scale clinical studies.
Q29: What are some historical milestones in the development and use of this compound?
A37: - this compound was granted orphan drug status for the treatment of Lennox-Gastaut syndrome in 2004. [, ] - It received approval for this indication in Europe in 2007 and the United States in 2009. [, , ] - Subsequent research has explored its potential applications in other epilepsy syndromes. []
Q30: Are there any cross-disciplinary applications or synergies emerging from this compound research?
A30: this compound research demonstrates cross-disciplinary synergies by:
- Combining pharmacological investigations with molecular docking and dynamics simulations to elucidate drug-target interactions. []
- Utilizing patient-derived cells and iPSC-derived neurons, bridging the gap between basic research and clinical applications. []
- Exploring innovative drug delivery systems like nanotechnology to enhance drug bioavailability and brain penetration, pushing the boundaries of pharmaceutical sciences. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。